molecular formula C48H68N10O13 B1249487 Micropeptin EI992

Micropeptin EI992

Cat. No.: B1249487
M. Wt: 993.1 g/mol
InChI Key: YISRXUQQIVQAHS-QYVAUQPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micropeptin EI992 is a cyclic depsipeptide compound isolated from the cyanobacterium Microcystis aeruginosa . It belongs to the micropeptin family of cyanobacterial peptides, which are characterized by their protease inhibitory activity . The compound has a molecular formula of C48H68N10O13 and a molecular weight of approximately 993.1 g/mol . Its complex structure includes a 3-amino-6-hydroxypiperidone (Ahp) residue, a feature common to a prominent class of cyanobacterial metabolites known for their protease inhibition . This compound functions as a potent inhibitor of the serine protease trypsin . Protease inhibitors are crucial tools in biochemical research for modulating enzymatic activity, studying protein function, and investigating disease pathways . Inhibitors like this compound are valuable for exploring the role of proteases in critical cellular processes such as cell cycle regulation, apoptosis, and metastasis, which are areas of significant interest in oncology and other disease research . The discovery of new micropeptins, including this compound, from natural blooms of Microcystis aeruginosa highlights the continued importance of cyanobacteria as a source of novel bioactive molecules with research and therapeutic potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C48H68N10O13

Molecular Weight

993.1 g/mol

IUPAC Name

(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(butanoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C48H68N10O13/c1-6-12-36(60)52-33(25-38(62)63)42(65)56-40-27(4)71-47(70)39(26(3)7-2)55-43(66)34(23-29-16-18-30(59)19-17-29)57(5)46(69)35(24-28-13-9-8-10-14-28)58-37(61)21-20-32(45(58)68)54-41(64)31(53-44(40)67)15-11-22-51-48(49)50/h8-10,13-14,16-19,26-27,31-35,37,39-40,59,61H,6-7,11-12,15,20-25H2,1-5H3,(H,52,60)(H,53,67)(H,54,64)(H,55,66)(H,56,65)(H,62,63)(H4,49,50,51)/t26-,27+,31-,32-,33-,34-,35-,37+,39-,40-/m0/s1

InChI Key

YISRXUQQIVQAHS-QYVAUQPQSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CCCN=C(N)N)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)[C@@H](C)CC)C

Canonical SMILES

CCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCN=C(N)N)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)CC)C

Synonyms

micropeptin EI992

Origin of Product

United States

Discovery, Isolation, and Source Organism Identification of Micropeptin Ei992

Identification of Cyanobacterial Source Strains: Microcystis aeruginosa Bloom Material as a Producer of Micropeptin EI992

This compound, and its closely related analogues such as Micropeptin KB992 and HH992, have been identified from bloom materials of the cyanobacterium Microcystis. Specifically, Micropeptin KB992 was isolated from a bloom comprised of various Microcystis species collected from a commercial fishpond in Kibbutz Kfar Blum, Israel. nih.gov This finding highlights that complex populations of different strains or even species of Microcystis can be the source of these compounds. nih.govresearchgate.net

Further research has also pointed to Microcystis aeruginosa as a producer of micropeptins, including a variant designated HH992. researchgate.net Cyanobacterial blooms, often dominated by Microcystis aeruginosa, are increasingly frequent in freshwater ecosystems globally due to eutrophication. nih.gov These blooms are known to produce a diverse array of bioactive peptides, including microcystins and micropeptins. nih.govnih.gov The identification of this compound and its congeners from these bloom materials underscores the importance of Microcystis aeruginosa as a significant natural source of this chemical compound.

Methodological Approaches for Extraction and Purification from Natural Samples

The isolation and purification of this compound and its analogues from cyanobacterial bloom material involves a multi-step process combining different chromatographic techniques. A general workflow for the extraction and purification of these compounds is detailed below.

Initially, the collected bloom material is subjected to an extraction process. For the isolation of Micropeptin KB992, a 70% aqueous methanol (B129727) extract of the bloom material was utilized. nih.gov Following extraction, the crude extract undergoes a series of fractionation and purification steps to isolate the target compound.

A common approach involves the following stages:

Reversed-Phase Open Column Chromatography: The crude extract is first passed through a reversed-phase C18 open column to achieve initial separation of compounds based on their hydrophobicity. nih.gov

Size Exclusion Chromatography: Further fractionation is then carried out using size exclusion chromatography, which separates molecules based on their size. nih.gov

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using various reversed-phase HPLC columns. nih.gov This high-resolution technique allows for the separation of closely related compounds, yielding the pure micropeptin.

The structure of the isolated micropeptin is then elucidated using techniques such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.gov The absolute configurations of the chiral centers within the molecule are often determined using methods like Marfey's analysis and chiral-phase HPLC. nih.gov

Considerations for Strain Specificity and Environmental Factors Influencing Micropeptin Production

The production of micropeptins, including EI992, is not uniform across all Microcystis strains and is influenced by various environmental conditions.

Strain Specificity:

Research has demonstrated that different strains of Microcystis aeruginosa produce unique profiles of cyanopeptides. nih.gov This strain-specific production means that while one strain may produce a particular micropeptin, another may not, or may produce it in different quantities. nih.gov The genetic basis for this specificity lies in the non-ribosomal peptide synthetase (NRPS) gene clusters that are responsible for the biosynthesis of micropeptins. researchgate.net Variations in these gene clusters among different strains lead to the production of a diverse array of micropeptin structures. researchgate.net

Environmental Factors:

The production of secondary metabolites like micropeptins in cyanobacteria is also significantly influenced by environmental factors. While research specifically detailing the environmental regulation of this compound is limited, studies on the production of other cyanotoxins, such as microcystins by Microcystis aeruginosa, provide valuable insights into the likely influencing factors. These include:

Nutrients: The availability of nitrogen and phosphorus is a key factor in cyanobacterial growth and toxin production. nih.govplos.orgresearchgate.net Changes in the concentrations and forms of these nutrients can affect the metabolic activities of the algae, potentially leading to variations in the production of secondary metabolites. nih.govplos.org

Light Intensity: Light is a critical factor for photosynthesis and growth in cyanobacteria and has been shown to influence the production of microcystins. nih.govresearchgate.net

Temperature: Temperature affects the growth rate of Microcystis aeruginosa and can also impact the production of its secondary metabolites. nih.govresearchgate.net

The interplay of these factors can create conditions that favor the proliferation of specific Microcystis strains and modulate their production of bioactive compounds like this compound.

Structural Elucidation Methodologies and Configurational Analysis of Micropeptin Ei992

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Gross Structure Determination (1D and 2D NMR techniques)

The foundational step in elucidating the planar structure of Micropeptin EI992 involved the extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial inventory of proton and carbon environments within the molecule, suggesting a peptidic nature with several non-standard residues. nih.govuic.edu

To assemble the complete molecular connectivity, a suite of two-dimensional (2D) NMR experiments was employed. researchgate.netresearchgate.net These techniques were critical for establishing the sequence of the amino acid residues and identifying the specific structural components. nih.govnd.edu Homonuclear correlation experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), were used to identify individual amino acid spin systems by revealing proton-proton coupling networks. ug.edu.pluic.edu Heteronuclear experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in linking the proton and carbon frameworks. uic.edubruker.com Specifically, HMBC correlations established the peptide bond linkages between adjacent amino acid residues by showing long-range couplings between carbonyl carbons and alpha-protons of neighboring units. nih.gov This systematic analysis of 1D and 2D NMR data was pivotal in determining the gross structure of this compound. researchgate.netresearchgate.net

Table 1: NMR Techniques Applied in the Structural Elucidation of this compound

NMR Technique Purpose in Structural Analysis
1D ¹H NMR Provides information on the types and number of protons and their chemical environments. phcogj.com
1D ¹³C NMR Identifies the number and types of carbon atoms, including carbonyls characteristic of peptides. phcogj.com
COSY (Correlation Spectroscopy) Reveals ³J(H,H) correlations to establish proton connectivity within individual residues. nd.edu
TOCSY (Total Correlation Spectroscopy) Establishes correlations between all protons within a single amino acid spin system. uic.edu
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons (¹J(C,H)). nd.edu
HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range (²⁻³J(C,H)) correlations, crucial for sequencing amino acids and identifying other structural links. nd.edu

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Provides information on the relative stereochemistry and spatial proximity of protons. uic.edu |

Utilization of High-Resolution Mass Spectrometry (HRMS and MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) played a crucial role in confirming the elemental composition of this compound. researchgate.net Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided a highly accurate mass measurement of the parent ion. researchgate.netnih.gov This analysis established the molecular formula of this compound as C₄₈H₆₈N₁₀O₁₃. amibase.orgamazonaws.com

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) was utilized for fragmentation analysis. uic.edunih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers could corroborate the amino acid sequence determined by NMR. The fragmentation pattern provides sequential losses of amino acid residues, offering a powerful complementary method for structural verification. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source of Information
Molecular Formula C₄₈H₆₈N₁₀O₁₃ Confirmed by HRMS. amibase.orgamazonaws.com
Molecular Weight 993.1 g/mol (average) Calculated from the molecular formula. amibase.org
Exact Mass 992.5 Da / 993.50401 [M+H]⁺ Determined by HRMS, providing high accuracy for formula confirmation. ug.edu.plamazonaws.com

| Technique | HRFABMS / HRESIMS | Used for accurate mass measurement. researchgate.netresearchgate.net |

Stereochemical Assignments through Marfey's Method and Chiral-Phase High-Performance Liquid Chromatography (HPLC)

Determining the absolute configuration of the chiral centers within this compound was essential for its complete structural definition. This was primarily achieved using Marfey's method, a well-established chemical derivatization technique. researchgate.netresearchgate.netmdpi.com The process involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. nih.gov These individual amino acids are then derivatized with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). mdpi.commdpi.com

This reaction creates diastereomeric derivatives for each amino acid, which can then be separated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov By comparing the retention times of the derivatives from the hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each residue can be assigned. nih.govmdpi.com For this compound, this analysis confirmed the L-configuration for its constituent amino acids. nih.gov

Chiral-phase HPLC is another powerful technique used for stereochemical analysis. researchgate.netphenomenex.com This method employs a chiral stationary phase (CSP) that can directly separate enantiomers without the need for derivatization, offering a complementary approach to Marfey's method. aocs.org The combination of these methods ensures a reliable and unambiguous assignment of all stereocenters in the molecule. researchgate.netresearchgate.net

Distinctive Structural Features of this compound within the Micropeptin Class

This compound possesses a unique combination of amino acid residues that distinguishes it from other members of the extensive micropeptin family. ug.edu.plnih.gov The structure is a cyclic depsipeptide, meaning it contains both peptide and ester linkages in its ring structure. researchgate.net

The specific composition of this compound includes several noteworthy moieties:

Arginine (Arg): The presence of a basic amino acid like arginine is a key feature that often confers trypsin inhibitory activity to micropeptins. researchgate.net The guanidinium (B1211019) group of arginine is known to interact with the catalytic site of trypsin-like serine proteases. researchgate.net

3-amino-6-hydroxy-2-piperidone (Ahp): This non-proteinogenic amino acid is a characteristic hallmark of the cyanopeptolin and micropeptin classes of peptides. nih.govresearchgate.net

Amino methoxy (B1213986) piperidone (Amp): While some micropeptins contain the O-methylated version of Ahp, known as Amp, sources indicate that this compound specifically contains the hydroxylated Ahp moiety. ug.edu.plresearchgate.net

Other Residues: The full composition includes Isoleucine (Ile), N-methyl-Tyrosine (N-MeTyr), Phenylalanine (Phe), Threonine (Thr), and an Aspartic acid (Asp) residue acylated with a butyric acid unit (referred to as Asp-BA). ug.edu.plnih.gov

This particular assembly of standard, modified, and non-proteinogenic amino acids defines the unique identity and biological activity profile of this compound. nih.govresearchgate.net

Table 3: Constituent Moieties of this compound

Moiety Abbreviation Configuration Significance
Isoleucine Ile L Standard amino acid. nih.gov
N-methyl-Tyrosine N-MeTyr L N-methylated aromatic amino acid. ug.edu.plnih.gov
Phenylalanine Phe L Standard aromatic amino acid. ug.edu.plnih.gov
3-amino-6-hydroxy-2-piperidone Ahp L Characteristic non-proteinogenic residue in micropeptins. ug.edu.plnih.gov
Arginine Arg L Key residue for trypsin inhibition. ug.edu.plresearchgate.net
Threonine Thr L Forms an ester bond to close the depsipeptide ring. ug.edu.plnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Arginine
Isoleucine
N-methyl-Tyrosine
Phenylalanine
Threonine
Aspartic acid
3-amino-6-hydroxy-2-piperidone (Ahp)
Amino methoxy piperidone (Amp)

Biosynthetic Pathways and Molecular Genetics of Micropeptin Ei992

Elucidation of Non-Ribosomal Peptide Synthetases (NRPS) as Key Enzymatic Machinery in Micropeptin Biosynthesis

Micropeptin EI992 is synthesized via a non-ribosomal pathway, a process independent of the ribosome, which is typically responsible for protein synthesis. The central players in this pathway are Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.net These large, modular enzymes function as assembly lines, incorporating amino acids and other precursor molecules in a stepwise fashion to construct the peptide backbone. researchgate.net

The modular nature of NRPSs is fundamental to the diversity of micropeptins and other cyanobacterial peptides. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. This modular architecture is a hallmark of the biosynthesis of many complex natural products. researchgate.net The gene clusters encoding these NRPS enzymes are ancient components of the cyanobacterial genome, and their evolution through recombination and duplication events has led to the vast structural diversity observed in cyanobacterial oligopeptides. researchgate.net

Research has confirmed that NRPS gene clusters are directly responsible for the production of micropeptins in cyanobacteria such as Microcystis. researchgate.net Studies involving the knockout of specific NRPS genes have provided direct evidence of their role in micropeptin biosynthesis. researchgate.netnih.gov

Identification and Characterization of Putative Biosynthetic Gene Clusters for Micropeptin Production

The genetic blueprint for this compound synthesis is encoded within a specific biosynthetic gene cluster (BGC). In Microcystis aeruginosa K-139, a gene cluster responsible for producing micropeptins has been cloned and sequenced. nih.gov This cluster, designated as the mcn gene cluster, contains four genes (mcnABCE) that encode the NRPS enzymes necessary for heptadepsipeptide micropeptin assembly. researchgate.netnih.gov

The organization of the modules within the mcn NRPS genes corresponds to the sequence of amino acids in the resulting micropeptin, a principle known as colinearity. nih.gov This predictability allows for the putative identification of BGCs for other micropeptins based on their amino acid composition and the non-ribosomal consensus code.

Comparative analysis of different micropeptin-producing strains has revealed variations within these gene clusters. For instance, some Microcystis strains that produce halogenated micropeptins possess a halogenase gene, mcnD, located between the mcnC and mcnE genes. scirp.org Interestingly, in strains like M. aeruginosa K-139 that produce non-halogenated micropeptins such as EI992, remnants of this halogenase gene can still be detected, suggesting its loss during the course of evolution. nih.govscirp.org This highlights the evolutionary plasticity of these BGCs. researchgate.net

Table 1: Key Genes in the Micropeptin Biosynthetic Gene Cluster

GeneEncoded Enzyme/FunctionOrganismReference
mcnANon-Ribosomal Peptide SynthetaseMicrocystis aeruginosa K-139 nih.gov
mcnBNon-Ribosomal Peptide SynthetaseMicrocystis aeruginosa K-139 nih.gov
mcnCNon-Ribosomal Peptide SynthetaseMicrocystis aeruginosa K-139 nih.gov
mcnENon-Ribosomal Peptide SynthetaseMicrocystis aeruginosa K-139 nih.gov
mcnDHalogenase (absent in some strains)Halogenated MCN-producing Microcystis scirp.org

Mechanistic Insights into Peptide Cyclization and Post-Translational Modifications within the Biosynthetic Process

The biosynthesis of this compound involves more than just the linear assembly of amino acids. Two critical subsequent steps are peptide cyclization and post-translational modifications (PTMs).

Peptide Cyclization: After the linear peptide chain is assembled on the NRPS template, it must be released and cyclized to form the characteristic ring structure of micropeptins. This is typically accomplished by a specialized domain at the end of the final NRPS module, often a thioesterase (TE) domain. The TE domain catalyzes the cleavage of the peptide from the enzyme and, in the case of cyclic peptides, facilitates the formation of a macrolactam or macrolactone ring. ambiopharm.com For micropeptins, which are depsipeptides, this involves the formation of an ester linkage. nih.gov

Post-Translational Modifications: PTMs are enzymatic modifications that occur after the initial peptide is synthesized, and they significantly increase the structural and functional diversity of natural products. mdpi.cominnovagen.com These modifications can include:

Methylation: The addition of a methyl group can alter hydrophobicity and protect against degradation. ambiopharm.com

Hydroxylation: The addition of a hydroxyl group. ambiopharm.com

Formation of unusual amino acids: The NRPS machinery can incorporate non-proteinogenic amino acids, which are often further modified. ambiopharm.com

In the context of micropeptins, the presence of moieties like 3-amino-9-methoxy-2,10-dimethyl-4,6,8-trioxododecanoic acid (Ahp) is a result of polyketide synthase (PKS) activity, which is often integrated with NRPS pathways. researchgate.netnih.gov While the core of this compound is assembled by NRPS, the incorporation of such complex units showcases the hybrid nature of these biosynthetic pathways.

Conceptual Frameworks for Genetic Engineering and Directed Biosynthesis of Micropeptin Analogues

The modular nature of NRPSs and the defined architecture of their BGCs provide a conceptual roadmap for the genetic engineering and directed biosynthesis of novel micropeptin analogues. researchgate.net The ability to link known natural products to their BGCs has been greatly accelerated by advances in genome sequencing. researchgate.net

Key strategies include:

Module Swapping: Exchanging entire modules or specific domains within the NRPS genes can lead to the incorporation of different amino acids into the micropeptin backbone.

Gene Knockout/Inactivation: Deleting or inactivating genes responsible for specific modifications (e.g., halogenation) can produce simpler analogues. researchgate.net

Precursor-Directed Biosynthesis: Supplying the producing organism with synthetic analogues of the natural precursor molecules can lead to their incorporation into the final product. researchgate.net

Genome Mining: Identifying novel and "cryptic" BGCs in cyanobacterial genomes can unveil entirely new families of micropeptins and other natural products. researchgate.net

These approaches leverage the inherent plasticity of the biosynthetic machinery to create a library of new compounds with potentially altered biological activities. researchgate.netresearchgate.net The ribosomal synthesis and subsequent modification of some peptide classes (RiPPs) also offer a parallel avenue for combinatorial biosynthesis. nih.gov

Molecular Mechanisms of Biological Activity: Protease Inhibition by Micropeptin Ei992

Potent Inhibitory Activity Against Serine Proteases: Specificity Towards Trypsin and Chymotrypsin (B1334515)

Micropeptin EI992 demonstrates notable inhibitory activity against serine proteases, with a pronounced specificity for trypsin over chymotrypsin. nih.govscialert.net This selectivity is a key characteristic of the micropeptin class of compounds and is largely dictated by the nature of the amino acid residues within their structure. researchgate.net

Research has consistently shown that micropeptins containing a basic amino acid, such as arginine, exhibit strong inhibitory effects on trypsin. nih.govresearchgate.net this compound, which contains an arginine residue, has been identified as a potent trypsin inhibitor. scialert.netresearchgate.net In contrast, micropeptins that possess large hydrophobic or lipophilic amino acids, such as tyrosine or phenylalanine, tend to be selective inhibitors of chymotrypsin. nih.govresearchgate.net While this compound does contain phenylalanine and N-methyl-tyrosine, the presence of arginine appears to be the dominant factor driving its specificity for trypsin. researchgate.netug.edu.pl

Studies have reported the IC₅₀ value of this compound against trypsin to be 3.83 µM, while it shows no significant inhibition of chymotrypsin at comparable concentrations. nih.gov This high degree of selectivity is a critical aspect of its biological profile. The inhibitory activity of this compound and related compounds is not limited to trypsin; other serine proteases such as plasmin and thrombin can also be targeted by members of the micropeptin family, though the specific activity of EI992 against these enzymes is less characterized. researchgate.net

The table below summarizes the inhibitory specificity of this compound and a related compound.

CompoundTarget EnzymeIC₅₀ (µM)
This compound Trypsin3.83 nih.gov
This compound ChymotrypsinNo Inhibition nih.gov
Micropeptin EI964 Trypsin4.36 nih.gov

Kinetic and Mechanistic Studies of this compound's Interaction with Target Enzymes

The interaction of micropeptins with their target serine proteases is a complex process that has been the subject of kinetic and mechanistic investigations. While specific kinetic data for this compound is not extensively detailed in the available literature, the general mechanism for this class of inhibitors is understood to involve the binding of the inhibitor to the active site of the enzyme. esf.edu

The core of this interaction involves the formation of a stable complex between the micropeptin and the protease. For trypsin inhibitors like this compound, the basic arginine residue plays a crucial role by interacting with the S1 specificity pocket of the trypsin active site, which has a preference for positively charged residues. nih.gov The cyclic structure of the micropeptin likely contributes to its stability and pre-organizes the key binding residues for optimal interaction with the enzyme's active site.

Further mechanistic insights can be drawn from studies on analogous protease inhibitors. The binding often involves a network of hydrogen bonds, hydrophobic interactions, and steric hindrance that collectively contribute to the potent and specific inhibition of the target protease. esf.edu The unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue, a hallmark of this class of compounds, is considered essential for their biological activity. esf.edu

Identification of Key Amino Acid Residues and Structural Elements Governing Inhibitory Specificity and Potency (e.g., P1/P2' positions, arginine, Amp, Ahp)

The specificity and potency of this compound as a protease inhibitor are governed by specific amino acid residues and structural motifs within its cyclic depsipeptide framework.

Arginine at the P1 Position: The most critical determinant for trypsin inhibition is the presence of a basic amino acid, specifically arginine (Arg), at the P1 position. nih.govresearchgate.net The P1 residue of the inhibitor fits into the S1 pocket of the protease, and for trypsin, this pocket is deep and negatively charged, favoring the binding of basic residues like arginine or lysine (B10760008). nih.govdtic.mil The structure of this compound places arginine in this key position, explaining its potent anti-trypsin activity. researchgate.netug.edu.pl

The structural components of this compound are detailed in the table below.

PositionResidue
Ring Component 1O-Thr
Ring Component 2 (P1)Arg
Ring Component 3Ahp
Ring Component 4Phe
Ring Component 5N-MeTyr
Ring Component 6Ile
Side ChainAsp-BA
Source: ug.edu.pl

Modulation of Cellular Enzymatic Cascades by this compound and Related Compounds

The potent and selective inhibition of serine proteases by this compound and related compounds suggests their potential to modulate various physiological and pathological enzymatic cascades. Serine proteases play critical roles in a wide array of biological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. scialert.net

By inhibiting trypsin, this compound can interfere with the digestive cascade, as trypsin is a key enzyme in the breakdown of dietary proteins. In a broader context, the inhibition of other serine proteases by different micropeptins points to their ability to impact other systems. For instance, inhibition of thrombin and plasmin by certain micropeptins indicates a potential to modulate the blood coagulation and fibrinolytic systems. researchgate.net

Furthermore, some protease inhibitors from cyanobacteria have been shown to affect cellular processes beyond simple enzyme inhibition. For example, exposure to certain cyanobacterial metabolites has been linked to effects on detoxification enzymes. esf.edu While the direct impact of this compound on broader cellular cascades is an area requiring more specific research, its defined activity as a trypsin inhibitor provides a clear mechanism through which it can influence biological systems where this enzyme is active.

Ecological and Environmental Significance of Micropeptin Ei992

Proposed Role as a Chemical Defense Mechanism Against Herbivory

The production of such bioactive compounds is a known defense strategy in cyanobacteria. esf.edu The presence of an arginine residue in the structure of Micropeptin EI992 is thought to be a key factor in its trypsin-inhibiting activity. researchgate.net The ability of cyanobacteria to produce a variety of secondary metabolites, including protease inhibitors, can lead to the formation of dense and persistent blooms, as grazing pressure from zooplankton is diminished. dtic.mil This chemical defense can influence the structure and dynamics of aquatic food webs by altering the feeding behavior and success of herbivorous zooplankton.

Occurrence and Distribution Patterns in Cyanobacterial Blooms and Various Aquatic Ecosystems

This compound was first isolated from a hydrophilic extract of the cyanobacterium Microcystis aeruginosa, collected from the Einan Reservoir in Israel. scialert.netresearchgate.netuni-freiburg.de This discovery highlights its association with cyanobacterial blooms, which are dense aggregations of these photosynthetic bacteria that can occur in freshwater and brackish environments worldwide. uni-freiburg.de Microcystis aeruginosa is a common bloom-forming species known for producing a diverse array of bioactive peptides. researchgate.net

The distribution of this compound is linked to the presence of its producing organism, Microcystis aeruginosa. These cyanobacteria, and consequently their secondary metabolites, are found in various aquatic ecosystems, particularly those experiencing eutrophication, which is an enrichment of water with nutrients that fuels algal growth. researchgate.net The occurrence of micropeptins, including EI992, has been reported in freshwater bodies across several countries, indicating a widespread geographical distribution. researchgate.net The presence of these compounds in cyanobacterial blooms underscores their potential to impact the ecological health of these systems. uni-freiburg.de

Interplay with Microbial Communities and Broader Trophic Interactions within the Environment

The production of this compound by Microcystis aeruginosa can have cascading effects on microbial communities and broader trophic interactions within aquatic ecosystems. As a protease inhibitor, it can directly affect the fitness of grazing zooplankton, which are a critical link in the aquatic food web. researchgate.net By deterring these primary consumers, this compound can indirectly influence the populations of organisms at higher trophic levels that feed on zooplankton, such as fish. dtic.mil

The impact of cyanobacterial secondary metabolites extends to the microbial loop. The release of these compounds into the water can influence the composition and activity of other bacteria and microorganisms. core.ac.uk The complex web of interactions is not limited to defense; some studies suggest that these chemical compounds can mediate various biological interactions, shaping the microbial community structure. nih.govnih.gov The presence of a diverse array of bioactive compounds in cyanobacterial blooms contributes to their ecological success and their ability to dominate aquatic environments.

Environmental Factors Influencing the Production and Accumulation of this compound

The production and accumulation of secondary metabolites like this compound in cyanobacteria are influenced by a variety of environmental factors. These factors can include nutrient availability, light intensity, and temperature. esf.edu While specific research on the environmental triggers for this compound production is not extensively detailed in the provided search results, general principles of cyanobacterial metabolite production apply.

Studies on other cyanobacterial toxins and bioactive compounds have shown that factors such as high nutrient concentrations, particularly phosphorus and nitrogen, can promote the growth of cyanobacterial blooms and, in turn, the production of their secondary metabolites. nih.gov Light availability and water temperature are also critical parameters that affect cyanobacterial metabolism and can influence the biosynthesis of peptides like micropeptins. esf.edu The interplay of these environmental variables determines the timing, magnitude, and toxicity of cyanobacterial blooms, and thus the concentration of compounds like this compound in aquatic environments.

Advanced Research Methodologies for Comprehensive Micropeptin Ei992 Characterization

Integrated Omics Approaches (e.g., Metabolomics, Genomics) for Holistic Analysis of Biosynthesis and Biological Activities

A holistic understanding of Micropeptin EI992 is achieved by combining genomics and metabolomics, an approach often termed "metabolomics". This integrated strategy allows researchers to connect the genetic blueprint of the producing organism with the chemical compounds it synthesizes. nih.gov

Genomic Insights into Biosynthesis:

This compound, like other cyanopeptolins, is synthesized by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov The genetic blueprints for these enzymatic assembly lines are encoded in biosynthetic gene clusters (BGCs). In Microcystis aeruginosa, the gene cluster responsible for micropeptin production is designated as the mcn cluster. nih.gov

Key features of the cyanopeptolin BGCs include:

Modular Organization: The NRPS genes are organized into modules, with each module typically responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govnih.govresearchgate.net

Domain Structure: Each module contains several domains, including adenylation (A) domains that select and activate the amino acid, thiolation (T) or peptidyl carrier protein (PCP) domains that hold the growing peptide, and condensation (C) domains that form the peptide bonds. researchgate.net

Tailoring Enzymes: The BGCs often contain genes for tailoring enzymes that modify the peptide, such as methyltransferases, halogenases, and oxidoreductases, which contribute to the vast structural diversity of micropeptins. nih.govnih.gov For instance, the mcn gene clusters in some Microcystis strains have been found to contain remnants of halogenase genes, suggesting an evolutionary loss of this function. nih.gov

By sequencing the genome of a Microcystis strain, researchers can identify the mcn gene cluster and predict the structure of the produced micropeptin based on the sequence and organization of the A-domains within the NRPS modules. nih.gov This genomic information provides a powerful tool for discovering novel micropeptin variants. nih.gov

Metabolomic Profiling for Identification and Activity Screening:

Metabolomics focuses on the comprehensive analysis of the small molecules (metabolome) within an organism. In the context of this compound, metabolomic workflows are instrumental for:

Dereplication: Rapidly identifying known compounds in a complex extract to avoid redundant isolation efforts.

Discovery of Novel Analogs: Identifying new variants of micropeptins based on characteristic mass spectral fragmentation patterns. acs.org

Linking Genotype to Phenotype: Correlating the presence of specific BGCs with the production of corresponding metabolites. nih.gov

Integrated omics studies on Microcystis have revealed that a single strain can produce a wide array of secondary metabolites, including various micropeptins, microcystins, and aeruginosins. nih.gov This highlights the metabolic potential of these organisms and the importance of omics approaches in cataloging their chemical diversity.

In Vitro Enzyme Assay Systems for Detailed Inhibitory Profiling and Target Validation

The primary biological activity associated with the cyanopeptolin class of peptides is the inhibition of serine proteases. mdpi.com In vitro enzyme assays are fundamental for quantifying this inhibitory activity and determining the selectivity of compounds like this compound. core.ac.uk

These assays typically measure the rate of a reaction catalyzed by a specific protease in the presence and absence of the inhibitor. The substrate used in the assay is often a chromogenic or fluorogenic molecule that releases a colored or fluorescent product upon cleavage by the enzyme, which can be easily quantified using a spectrophotometer or fluorometer.

Inhibitory Profiling:

To create a detailed inhibitory profile for this compound, it would be tested against a panel of different proteases. This panel often includes:

Trypsin: A digestive serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine.

Chymotrypsin (B1334515): Another digestive serine protease that preferentially cleaves at the carboxyl side of tyrosine, tryptophan, and phenylalanine.

Elastase: A serine protease found in neutrophils that breaks down elastin.

Thrombin and Plasmin: Serine proteases involved in the blood coagulation cascade. researchgate.net

The results of these assays are typically reported as the IC₅₀ value , which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

For cyanopeptolins, the amino acid residue in position 2 (adjacent to the unique 3-amino-6-hydroxy-2-piperidone, Ahp, unit) is a key determinant of their selectivity. mdpi.comresearchgate.net

Cyanopeptolins with a basic amino acid like arginine at this position are generally potent trypsin inhibitors . mdpi.comresearchgate.net this compound contains an arginine residue in this position. researchgate.netug.edu.pl

Cyanopeptolins with a bulky hydrophobic amino acid like tyrosine or phenylalanine at this position are typically potent chymotrypsin inhibitors . mdpi.comresearchgate.net

Table 1: Inhibitory Profile of Selected Cyanopeptolins Against Serine Proteases This is an interactive table. Select a compound to see its reported inhibitory activity.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Cyanopeptolin (Arg-containing)Trypsin0.24–0.26 mdpi.com
Cyanopeptolin (Tyr-containing)Chymotrypsin0.26 mdpi.com
Symplocamide AChymotrypsin0.38 nih.gov
Micropeptin KB992Chymotrypsin< 1 mdpi.com
Cyanopeptolin 1020Trypsin0.00067 mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Target Interaction Prediction and Refinement

Computational chemistry and molecular modeling have become indispensable tools for understanding how a ligand like this compound interacts with its biological target at an atomic level. These methods can predict binding modes, rationalize inhibitory activity, and guide the design of more potent and selective analogs.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protease. mdpi.com The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., trypsin). These can be determined experimentally (e.g., via NMR or X-ray crystallography) or predicted using homology modeling.

Sampling a large number of possible orientations of the ligand within the active site of the protein.

Using a scoring function to estimate the binding affinity for each orientation. The orientation with the best score is predicted to be the most stable binding mode.

Molecular docking studies on cyanopeptolins have confirmed that the residue at position 2 fits into the S1 specificity pocket of the protease, which explains its crucial role in determining selectivity. mdpi.com For this compound, docking into the active site of trypsin would likely show the positively charged guanidinium (B1211019) group of its arginine residue forming favorable electrostatic interactions with the negatively charged aspartate residue at the bottom of trypsin's S1 pocket.

Further Computational Analyses:

Beyond docking, other computational methods can provide deeper insights. For instance, studies on the closely related Micropeptin EI-964 have highlighted the use of computational techniques to optimize its structure for enhanced bioactivity and to predict its pharmacokinetic properties. scirp.org Such computational approaches can be applied to this compound to explore its chemical reactivity and potential as a lead compound for drug development. scirp.org Analysis of the crystal structure of other cyanopeptolins in complex with their target proteases has provided a detailed view of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org These existing structures can serve as templates for building reliable models of the this compound-trypsin complex.

Future Research Trajectories for Micropeptin Ei992

Elucidation of Broader Biological Functions and Novel Molecular Targets Beyond Canonical Protease Inhibition

The primary known function of Micropeptin EI992 is the potent inhibition of trypsin. researchgate.netnih.gov However, research into the broader class of micropeptins suggests that their biological activities may not be limited to protease inhibition alone. For instance, certain micropeptins have demonstrated anti-neuroinflammatory properties in microglial cells, hinting at mechanisms of action beyond their effects on digestive enzymes. nih.gov Future investigations into this compound will likely focus on screening for similar, currently uncharacterized biological functions.

A key trajectory involves the identification of novel molecular targets. The structural complexity of micropeptins suggests they may interact with a range of proteins. mdpi.com Computational approaches, such as high-throughput virtual screening, could be employed to predict interactions between this compound and a wide array of human proteins. mdpi.com This strategy could uncover unexpected targets and pathways, potentially revealing roles in cellular signaling, immune response, or other fundamental biological processes, thereby expanding its therapeutic relevance. nih.govmdpi.com Further research is also warranted to understand the mechanisms by which micropeptins are transported into cells to engage with intracellular targets. nih.gov

Exploration of Uncharted Biosynthetic Pathways and Enzymes Involved in Micropeptin Diversification

The natural production of complex peptides like micropeptins in cyanobacteria is governed by large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPSs). researchgate.netifremer.fr These biosynthetic pathways exhibit remarkable versatility, capable of incorporating a wide variety of amino acid building blocks, which results in the vast structural diversity observed in the micropeptin family. researchgate.netmdpi.com

A significant future research goal is to identify and characterize the specific NRPS gene cluster responsible for the biosynthesis of this compound in Microcystis. By integrating genome mining with advanced metabolomics, researchers can link the production of the compound to its genetic blueprint. ifremer.fr Subsequent characterization of the enzymes within this pathway will provide critical insights into how the unique structural motifs of this compound are assembled. Understanding these enzymatic processes could pave the way for engineered biosynthesis, allowing for the controlled production of the compound and its analogues. nih.gov

Development of Chemoenzymatic and De Novo Synthesis Strategies for Complex Micropeptin Analogues

The limited natural availability of this compound necessitates the development of efficient synthetic strategies for its production and modification. Fully chemical, or de novo, synthesis of such complex cyclic depsipeptides is challenging. Chemoenzymatic synthesis, which combines the flexibility of modern organic chemistry with the unparalleled selectivity of biocatalysis, offers a promising alternative. nih.govmdpi.com

This approach could involve the chemical synthesis of linear peptide precursors, followed by an enzyme-catalyzed cyclization step to form the core structure. nih.govresearchgate.net The use of enzymes can overcome challenges related to stereoselectivity and regioselectivity that often complicate purely chemical methods. nih.gov The development of robust chemoenzymatic routes will not only provide access to larger quantities of this compound but also enable the creation of a library of novel analogues. mdpi.com These analogues, featuring systematic modifications to the peptide backbone or side chains, are invaluable for structure-activity relationship (SAR) studies.

Application of this compound as a Biochemical Probe for Fundamental Protease Research

Given its potent and specific inhibition of trypsin, this compound has significant potential for use as a biochemical probe to investigate the function of serine proteases. researchgate.netnih.gov Trypsin and related enzymes play critical roles in numerous physiological and pathological processes, from digestion to blood coagulation and cancer progression.

Future research can focus on developing modified versions of this compound to serve as molecular tools. For example, attaching fluorescent tags or biotin (B1667282) labels to the molecule would allow researchers to visualize the location and activity of specific proteases within cells and tissues. Such probes would be instrumental in fundamental research, helping to elucidate the precise roles of target proteases in complex biological systems and validating them as drug targets.

Investigations into Cross-Class Inhibitory Mechanisms and Expanded Target Enzyme Diversity

While this compound is a known trypsin inhibitor, the full spectrum of its enzyme targets is not yet known. nih.gov The broader micropeptin family exhibits a range of inhibitory activities against various serine proteases, including plasmin, chymotrypsin (B1334515), and elastase. nih.govmdpi.com A crucial area of future research will be to screen this compound against a comprehensive panel of proteases from different mechanistic classes (e.g., serine, cysteine, aspartyl, and metalloproteases).

These investigations could reveal unexpected "cross-class" inhibitory activities, broadening the potential therapeutic applications of the compound. Discovering inhibition of proteases involved in diseases like cancer or thrombosis could open new clinical avenues. mdpi.com Detailed structure-activity relationship studies, facilitated by the synthesis of analogues, will be essential to understand the molecular features of this compound that determine its potency and selectivity for different enzyme targets. nih.gov

Q & A

Q. What analytical techniques are essential for determining the structure of Micropeptin EI992?

To elucidate the structure of this compound, researchers should employ orthogonal analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for resolving residue connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns.
  • Marfey’s method and chiral-phase HPLC for assigning absolute configurations of amino acid residues, as demonstrated in related micropeptins like Jizanpeptins A-E .
  • Elemental analysis to verify purity and composition. Detailed protocols should be included in the Methods section, with raw data in supplementary materials to ensure reproducibility .

Q. What bioassays are commonly used to evaluate protease inhibition by this compound?

In vitro enzymatic inhibition assays are standard:

  • Trypsin/Chymotrypsin Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).
  • Dose-Response Curves : Conduct triplicate experiments with negative controls (e.g., DMSO) to validate specificity.
  • Cytotoxicity Screening : Test non-target effects on cell lines (e.g., HeLa or NCI-H460) at micromolar concentrations to rule off-target effects . Report assay conditions (pH, temperature, buffer composition) meticulously to enable cross-study comparisons .

Q. How can researchers confirm the purity of this compound during isolation?

  • HPLC-PDA/UV : Use reverse-phase chromatography with photodiode array detection to monitor peak homogeneity.
  • NMR Purity Analysis : Check for extraneous signals in ¹H and ¹³C spectra.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values. For known compounds, compare spectral data to literature; for novel compounds, provide exhaustive characterization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from variations in:

  • Assay Conditions (e.g., substrate concentration, enzyme batch).
  • Compound Stability : Hydrolysis or oxidation during storage (e.g., glyceric acid sulfate moieties in micropeptins may degrade ).
  • Statistical Methods : Ensure IC₅₀ calculations use nonlinear regression with appropriate confidence intervals. Mitigation strategies include:
  • Replicating assays under standardized conditions.
  • Reporting raw data and statistical parameters in supplementary materials .

Q. What experimental design challenges arise when exploring structure-activity relationships (SAR) of this compound analogs?

Key challenges include:

  • Synthesis Complexity : Micropeptins’ cyclic depsipeptide structures require precise solid-phase synthesis or genetic engineering of producer strains.
  • Bioactivity Specificity : Minor structural changes (e.g., Ahp residue substitution) may alter protease selectivity (trypsin vs. chymotrypsin inhibition ). Solutions:
  • Use computational docking to predict binding interactions before synthesis.
  • Employ parallel artificial membrane permeability assays (PAMPA) to assess bioavailability of analogs .

Q. How can non-traditional data sources (e.g., grey literature) enhance the interpretation of this compound’s bioactivity?

  • Grey Literature : Technical reports or conference abstracts may contain unpublished data on stability or toxicity.
  • Monitoring Data : Environmental samples (e.g., cyanobacterial blooms) could reveal ecological roles of micropeptins. Integrate these sources via systematic reviews, adhering to PRISMA guidelines, and validate findings through targeted experiments .

Q. What strategies improve yield and reproducibility in this compound isolation from natural sources?

  • Culture Optimization : Adjust light, temperature, and nutrient conditions for cyanobacterial strains to enhance production.
  • Purification Workflow : Combine liquid-liquid extraction, size-exclusion chromatography, and HPLC.
  • Batch Documentation : Record extraction solvents, column specifications, and lyophilization parameters to minimize variability .

Q. How should researchers design studies to resolve contradictory hypotheses about this compound’s ecological role?

  • Controlled Co-Culture Experiments : Test micropeptin production in the presence of competing microorganisms.
  • Metabolomic Profiling : Correlate micropeptin expression with environmental stressors (e.g., nutrient limitation).
  • Evolutionary Analysis : Compare biosynthetic gene clusters across cyanobacterial taxa to infer functional conservation .

Methodological Best Practices

  • Data Transparency : Publish NMR spectra, HR-MS traces, and dose-response curves in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .
  • Interdisciplinary Collaboration : Partner with bioinformaticians for SAR modeling or ecologists for field studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.